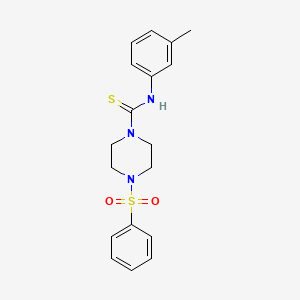![molecular formula C15H11ClN2OS B5692755 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)
2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide, also known as CTN-986, is a chemical compound that has been studied for its potential use in various scientific applications. This compound is of interest to researchers due to its unique chemical structure and potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide has been studied for its potential use in various scientific applications. One of the main areas of research has been its use as a potential therapeutic agent for the treatment of cancer. Studies have shown that 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has been shown to have neuroprotective properties and can improve cognitive function in animal models.
Wirkmechanismus
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide is not fully understood, but it is believed to work through multiple pathways. Studies have shown that 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide can inhibit the activity of enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to modulate the activity of certain proteins involved in neurodegeneration and inflammation.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models, it has been shown to improve cognitive function and reduce inflammation in the brain. Additionally, 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide has been shown to have low toxicity and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide for lab experiments is its low toxicity and high selectivity for cancer cells and neurons. Additionally, it is relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, one limitation of 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide. One area of focus could be to further investigate its mechanism of action and identify specific targets for its use in cancer and neurodegenerative diseases. Additionally, researchers could explore the use of 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide in combination with other compounds to enhance its therapeutic effects. Finally, there is potential for the development of 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide analogs with improved properties and selectivity.
Synthesemethoden
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide involves the reaction of 4-chlorothiophenol with 2-cyanophenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized and improved over time to increase the yield and purity of 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-12-5-7-13(8-6-12)20-10-15(19)18-14-4-2-1-3-11(14)9-17/h1-8H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHJHFVQXVMJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-(2-cyanophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)



![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)


![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)


![N-[2-(3-chlorophenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B5692763.png)